REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[C:14]([CH:15](C2C=CC=CC=2OC)[OH:16])=[CH:13][CH:12]=[CH:11][C:10]=1C1C=CC=CC=1)C1C=CC=CC=1.C[N+]1([O-])CCOCC1>C(Cl)Cl.[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC.O=[Mn]=O>[CH3:1][O:8][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=1[CH:15]=[O:16] |f:3.4|
|
Name
|
21
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=CC=C1C(O)C1=C(C=CC=C1)OC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC
|
Name
|
|
Quantity
|
10.9 g
|
Type
|
catalyst
|
Smiles
|
O=[Mn]=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
washing the Celite pad with DCM
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
CUSTOM
|
Details
|
The crude product was absorbed onto silica gel
|
Type
|
WASH
|
Details
|
The column was eluted with heptanes (750 mL), 5% EtOAc/heptanes (1000 mL), 10% EtOAc/heptanes (1000 mL) and 15% EtOAc/heptanes (1000 mL)
|
Type
|
CUSTOM
|
Details
|
Clean separation of 22 from 21
|
Type
|
ADDITION
|
Details
|
All fractions containing 22 and 21
|
Type
|
CONCENTRATION
|
Details
|
were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow oil
|
Type
|
STIRRING
|
Details
|
The mixture stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
refluxed the following day for 6 hr
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
washing the Celite pad with DCM (300 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow oil
|
Type
|
CUSTOM
|
Details
|
The crude product was absorbed onto silica gel
|
Type
|
WASH
|
Details
|
The column was eluted with heptanes (500 mL) and 5% EtOAc/heptanes (3000 mL)
|
Type
|
CONCENTRATION
|
Details
|
Product fractions were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue dried under high vacuum for 2 hr
|
Duration
|
2 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |